isossazolopiridina

Isocarbamoylated isoxazolopyridines are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and chemical research. These molecules feature an isoxazole ring fused to a pyridine ring, often with an additional isocarbamoyl substituent. Isoxazolopyridines exhibit diverse biological activities, making them attractive as potential drug candidates due to their structural versatility and functional diversity.

The unique electronic properties of the isoxazole and pyridine rings contribute to the molecule's pharmacological potential. These compounds can act as modulators for various enzymes, receptors, and ion channels, providing opportunities for developing treatments for diseases such as cancer, inflammation, and neurological disorders. Their structure allows for easy modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Additionally, isoxazolopyridines have been explored in other applications beyond pharmaceuticals, including catalysis and material science. The ability to fine-tune their reactivity through various substituents makes them valuable tools in synthetic chemistry, offering a wide range of possibilities for both academic and industrial research endeavors.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

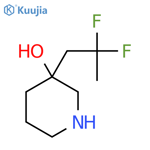

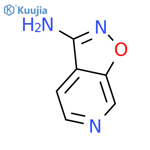

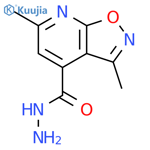

|

[1,2]oxazolo[4,5-b]pyridin-3-amine | 114080-93-2 | C6H5N3O |

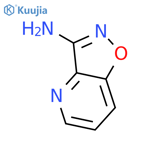

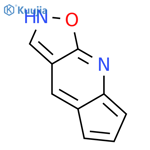

|

Isoxazolo5,4-cpyridin-3-amine | 114080-94-3 | C6H5N3O |

|

2H-Cyclopent[b]isoxazolo[4,5-e]pyridine(9CI) | 72229-98-2 | C9H6N2O |

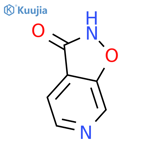

|

Isoxazolo[5,4-c]pyridin-3(2H)-one | 847996-42-3 | C6H4N2O2 |

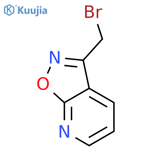

|

3-Bromomethyl-isoxazolo5,4-Bpyridine | 58035-52-2 | C7H5BrN2O |

|

3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide | 938022-08-3 | C9H10N4O2 |

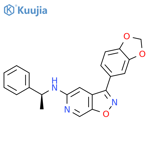

|

TC-S 7005 | 1082739-92-1 | C21H17N3O3 |

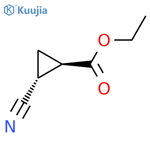

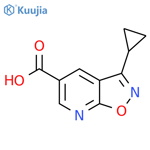

|

3-cyclopropyl-1,2oxazolo5,4-bpyridine-5-carboxylic Acid | 954272-31-2 | C10H8N2O3 |

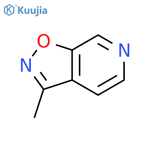

|

3-methyl-isoxazolo5,4-cpyridine | 83431-06-5 | C7H6N2O |

|

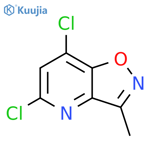

Isoxazolo[4,5-b]pyridine, 5,7-dichloro-3-methyl- | 83988-35-6 | C7H4Cl2N2O |

Letteratura correlata

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

Fornitori consigliati

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati